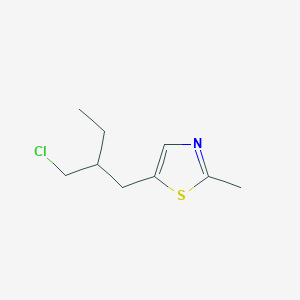
5-(2-(Chloromethyl)butyl)-2-methylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(Chloromethyl)butyl)-2-methylthiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a chloromethyl group attached to a butyl chain, which is further connected to a methylthiazole ring. Thiazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Chloromethyl)butyl)-2-methylthiazole typically involves the chlorination of a precursor compound. One common method includes the reaction of 1-isothiocyanic acid base-2-chloro-2-propene in an organic solvent at temperatures ranging from 5°C to 20°C. This is followed by vacuum distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the final product.
化学反応の分析
Types of Reactions
5-(2-(Chloromethyl)butyl)-2-methylthiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dihydrothiazoles and other reduced derivatives.
科学的研究の応用
5-(2-(Chloromethyl)butyl)-2-methylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(2-(Chloromethyl)butyl)-2-methylthiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can also interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-5-chloromethylthiazole: Similar in structure but with an additional chlorine atom on the thiazole ring.
2-Methylthiazole: Lacks the chloromethyl and butyl groups, making it less reactive.
5-(2-Bromomethyl)butyl-2-methylthiazole: Contains a bromomethyl group instead of a chloromethyl group, leading to different reactivity.
Uniqueness
5-(2-(Chloromethyl)butyl)-2-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group makes it highly reactive towards nucleophiles, while the butyl chain provides additional hydrophobic interactions, enhancing its binding affinity to biological targets.
生物活性
5-(2-(Chloromethyl)butyl)-2-methylthiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a chloromethyl group that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Compounds similar to thiazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) .
- Antimicrobial Activity : Thiazole derivatives are noted for their antimicrobial properties, which may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects : Some thiazole compounds exhibit anti-inflammatory activity by modulating cytokine production and signaling pathways associated with inflammation .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | CDK inhibition leading to apoptosis | |
| Anti-inflammatory | Modulation of cytokine production |
Case Studies and Research Findings
- Antimicrobial Studies : In a study examining various thiazole derivatives, this compound demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting potential as an antimicrobial agent .
- Anticancer Activity : A series of experiments indicated that thiazole derivatives could effectively inhibit CDK activity, leading to reduced proliferation in cancer cell lines. The compound's structural features were linked to enhanced selectivity for CDK9 over other kinases, which is crucial for minimizing side effects in cancer therapy .
- Inflammation Models : In vitro studies showed that thiazole derivatives could significantly reduce the production of pro-inflammatory cytokines in immune cells, indicating their potential use in treating inflammatory diseases .
特性
分子式 |
C9H14ClNS |
|---|---|
分子量 |
203.73 g/mol |
IUPAC名 |
5-[2-(chloromethyl)butyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H14ClNS/c1-3-8(5-10)4-9-6-11-7(2)12-9/h6,8H,3-5H2,1-2H3 |
InChIキー |
IHJYGRGYZSTVGM-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1=CN=C(S1)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















